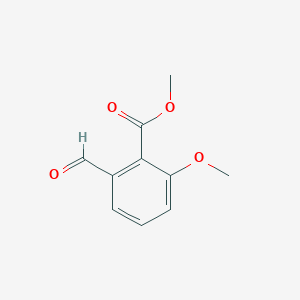

Methyl 2-formyl-6-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

methyl 2-formyl-6-methoxybenzoate |

InChI |

InChI=1S/C10H10O4/c1-13-8-5-3-4-7(6-11)9(8)10(12)14-2/h3-6H,1-2H3 |

InChI Key |

FINGOCCQPUZZDR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Routes for Methyl 2 Formyl 6 Methoxybenzoate

De Novo Synthesis Strategies

De novo synthesis offers a direct approach to constructing the target molecule from foundational precursors. These strategies are particularly notable when they utilize renewable feedstocks or employ powerful chemical transformations like ozonolysis.

Synthesis from Renewable Natural Resources

A significant advancement in sustainable chemistry is the use of biomass for the synthesis of fine chemicals. Cashew Nut Shell Liquid (CNSL), an agro-waste product, has been identified as a viable starting point for producing Methyl 2-formyl-6-methoxybenzoate.

Cashew Nut Shell Liquid is a rich source of phenolic compounds, primarily anacardic acid, which serves as the key precursor in this synthetic pathway. The process begins with the extraction of anacardic acid from CNSL, leveraging the natural abundance of this material. This approach highlights the potential of agro-waste as a valuable resource for the chemical industry.

The synthesis of this compound from anacardic acid is a multi-step process that demonstrates several key organic transformations. The entire conversion from anacardic acid can be achieved in five steps. The initial step involves the isolation of anacardic acid from the raw CNSL. Following this, a series of chemical modifications are performed on the anacardic acid backbone.

The carboxylic acid and phenolic hydroxyl group of anacardic acid are first methylated. This is followed by the hydrogenation of the unsaturated alkyl chain to yield methyl 2-methoxy-6-pentadecylbenzoate. Subsequently, benzylic bromination followed by dehydrobromination introduces a double bond at the first position of the alkyl chain, affording (E)-methyl 2-methoxy-6-(pentadec-1-enyl)benzoate. The final key step is the ozonolysis of this intermediate, which cleaves the double bond to yield the desired this compound.

Ozonolysis-Based Synthetic Pathways

Ozonolysis is a powerful and efficient method for cleaving carbon-carbon double bonds to form carbonyl compounds. In the context of this compound synthesis, this reaction is the final and crucial step in the conversion of anacardic acid derivatives. The precursor, (E)-methyl 2-methoxy-6-(pentadec-1-enyl)benzoate, which contains a terminal double bond, is subjected to ozone (O₃). This reaction breaks the double bond, with one of the resulting carbonyl groups being the desired aldehyde functionality on the benzene (B151609) ring, thus forming this compound.

Multi-Step Conversions from Related Benzoate (B1203000) Esters

While the synthesis from CNSL is a prime example of green chemistry, this compound can also be conceptually derived from other readily available benzoate esters through functional group transformations. A plausible, though not explicitly detailed in the provided literature, synthetic route involves the selective oxidation of a methyl group at the 2-position of a corresponding benzoate ester. For instance, a precursor such as methyl 2-methoxy-6-methylbenzoate could potentially be oxidized to the desired aldehyde. The challenge in such an approach lies in achieving selective oxidation of the methyl group without affecting other sensitive functional groups on the aromatic ring.

Another theoretical approach is the direct formylation of a suitable precursor like methyl 2-methoxybenzoate (B1232891). However, controlling the regioselectivity of the formylation to specifically target the 2-position in the presence of both a methoxy (B1213986) and an ester group can be challenging due to the directing effects of these substituents.

Precursor Compounds and Reaction Sequences

The synthesis of this compound relies on a well-defined sequence of reactions starting from specific precursors. The pathway originating from Cashew Nut Shell Liquid provides a clear example of this sequential transformation.

The primary precursor for this route is Anacardic Acid , which is first converted to (E)-methyl 2-methoxy-6-(pentadec-8-enyl)benzoate through methylation. This intermediate is then hydrogenated to produce methyl 2-methoxy-6-pentadecylbenzoate . Subsequent benzylic bromination and dehydrobromination yield (E)-methyl 2-methoxy-6-(pentadec-1-enyl)benzoate . This final precursor is then subjected to ozonolysis to give the target compound, This compound .

The table below outlines the reaction sequence and the key compounds involved in the synthesis from Anacardic Acid.

| Step | Precursor Compound | Key Reagents/Conditions | Product |

| 1 | Anacardic Acid | Methylating Agent | (E)-methyl 2-methoxy-6-(pentadec-8-enyl)benzoate |

| 2 | (E)-methyl 2-methoxy-6-(pentadec-8-enyl)benzoate | H₂, Catalyst | methyl 2-methoxy-6-pentadecylbenzoate |

| 3 | methyl 2-methoxy-6-pentadecylbenzoate | NBS, Initiator then Base | (E)-methyl 2-methoxy-6-(pentadec-1-enyl)benzoate |

| 4 | (E)-methyl 2-methoxy-6-(pentadec-1-enyl)benzoate | O₃ then Reductive Workup | This compound |

For synthetic routes starting from other benzoate esters, a key precursor would be methyl 2-methoxy-6-methylbenzoate . The reaction sequence would involve the selective oxidation of the methyl group to an aldehyde.

| Step | Precursor Compound | Key Reagents/Conditions | Product |

| 1 | methyl 2-methoxy-6-methylbenzoate | Selective Oxidizing Agent | This compound |

Role of (E)-methyl 2-methoxy-6-(pentadec-1-enyl)benzoate as an Intermediate

One prominent synthetic route to this compound involves the oxidative cleavage of a long-chain alkenyl precursor, specifically (E)-methyl 2-methoxy-6-(pentadec-1-enyl)benzoate. In this approach, the pentadec-1-enyl substituent serves as a masked aldehyde group. The key transformation is ozonolysis, a powerful method for cleaving carbon-carbon double bonds to yield carbonyl compounds.

The reaction proceeds by treating (E)-methyl 2-methoxy-6-(pentadec-1-enyl)benzoate with ozone (O₃), typically at low temperatures in a solvent like dichloromethane (B109758) or methanol (B129727). This leads to the formation of a primary ozonide (molozonide), which then rearranges to the more stable secondary ozonide. Subsequent workup of the ozonide with a reductive agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust, cleaves the ozonide and liberates the desired aldehyde, this compound, along with a long-chain aldehyde byproduct (tetradecanal).

Dimethoxylation and Hydrogenation Steps in Synthesis

An alternative conceptual approach to constructing the this compound scaffold involves the strategic introduction of the methoxy and formyl groups onto a simpler aromatic precursor. While a direct, one-pot "dimethoxylation and hydrogenation" process is not a standard named reaction, these transformations can be envisioned as part of a multi-step sequence.

For instance, a plausible route could begin with a dihydroxybenzoic acid derivative. The hydroxyl groups could be methylated to methoxy groups using a suitable methylating agent like dimethyl sulfate (B86663) in the presence of a base. If a nitro group is present on the ring as a precursor to the formyl group or another activating group, a hydrogenation step would be necessary. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can be used to reduce a nitro group to an amino group. This amino group could then be converted to the formyl group via a Sandmeyer-type reaction or other transformations.

Another possibility involves the hydrogenation of a more unsaturated precursor. For example, if the aromatic ring itself is formed through a cyclization reaction that leaves it in a partially saturated state, a final hydrogenation/aromatization step would be required.

Benzylic Bromination and Dehydrobromination Precursors

A classic strategy for the introduction of a formyl group onto a methylated aromatic ring involves a two-step process: benzylic bromination followed by conversion of the resulting benzyl (B1604629) bromide to the aldehyde. In the context of synthesizing this compound, a suitable precursor would be Methyl 2-methyl-6-methoxybenzoate.

The first step is the radical bromination of the benzylic methyl group. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or AIBN, and often under photochemical conditions (light). This reaction selectively brominates the benzylic position to yield Methyl 2-(bromomethyl)-6-methoxybenzoate.

The subsequent conversion of the benzyl bromide to the aldehyde can be accomplished through various methods. One common approach is the Sommelet reaction, which involves the reaction of the benzyl bromide with hexamine to form a quaternary ammonium (B1175870) salt. wikipedia.orgorganicreactions.orgsciencemadness.org Subsequent hydrolysis of this salt in the presence of water or acid furnishes the desired aldehyde, this compound. wikipedia.org Another method is the Kornblum oxidation, where the benzyl bromide is treated with dimethyl sulfoxide (B87167) (DMSO) to yield the aldehyde.

Mechanistic Investigations of Synthetic Transformations

The synthetic routes to this compound are underpinned by well-established reaction mechanisms.

Ozonolysis: The ozonolysis of (E)-methyl 2-methoxy-6-(pentadec-1-enyl)benzoate proceeds through the Criegee mechanism. Ozone undergoes a 1,3-dipolar cycloaddition to the alkene to form the unstable primary ozonide (molozonide). This rapidly rearranges via a cycloreversion to a carbonyl compound and a carbonyl oxide (Criegee intermediate). These two fragments then recombine in a different orientation through another 1,3-dipolar cycloaddition to form the more stable secondary ozonide. The final reductive workup cleaves this ozonide to yield the two corresponding carbonyl compounds.

Benzylic Bromination with NBS: The reaction of Methyl 2-methyl-6-methoxybenzoate with NBS proceeds via a free radical chain mechanism. The initiator (e.g., light or BPO) causes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This bromine radical then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical and HBr. The benzyl radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of HBr with NBS) to form the product, Methyl 2-(bromomethyl)-6-methoxybenzoate, and a new bromine radical, thus propagating the chain.

Sommelet Reaction: The mechanism of the Sommelet reaction involves the initial Sₙ2 reaction of the benzyl bromide with hexamine to form a hexaminium salt. wikipedia.orgorganicreactions.org In the presence of water, this salt undergoes hydrolysis. A key step is the rearrangement of the benzyl group to a methylene-aniline derivative, which is then hydrolyzed to the final aldehyde product. wikipedia.org

Optimization of Reaction Parameters and Yields

The efficiency of the synthesis of this compound can be significantly influenced by the optimization of reaction parameters for each step.

For the ozonolysis route , key parameters to optimize include the reaction temperature, the solvent, and the workup conditions. Low temperatures (typically -78 °C) are crucial to prevent side reactions of the unstable ozonide intermediates. The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. The efficiency of the reductive workup agent (e.g., DMS, Zn) will directly impact the final yield of the aldehyde.

In the benzylic bromination/Sommelet reaction sequence , several factors can be tuned to maximize the yield. For the bromination step, the choice of radical initiator, the solvent (typically non-polar, like carbon tetrachloride), and the reaction temperature are critical. The stoichiometry of NBS is also important to control the extent of bromination and avoid the formation of dibrominated byproducts. For the subsequent Sommelet reaction, the pH of the hydrolysis step and the reaction time can influence the yield of the aldehyde.

Below are interactive data tables summarizing typical reaction conditions and reported yields for analogous transformations, which can serve as a guide for optimizing the synthesis of this compound.

| Parameter | Value |

| Reaction | Benzylic Bromination |

| Substrate | Substituted Toluene |

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Benzoyl Peroxide (BPO) or AIBN |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Temperature | Reflux |

| Typical Yield | 60-85% |

| Parameter | Value |

| Reaction | Sommelet Reaction |

| Substrate | Benzyl Halide |

| Reagent | Hexamine |

| Solvent | Aqueous Ethanol (B145695) or Acetic Acid |

| Temperature | Reflux |

| Typical Yield | 40-70% |

| Parameter | Value |

| Reaction | Ozonolysis (Reductive Workup) |

| Substrate | Alkene |

| Reagent 1 | Ozone (O₃) |

| Reagent 2 | Dimethyl Sulfide (DMS) or Zinc (Zn) |

| Solvent | Dichloromethane (CH₂Cl₂) or Methanol (CH₃OH) |

| Temperature | -78 °C |

| Typical Yield | 70-95% |

Chemical Reactivity and Transformations of Methyl 2 Formyl 6 Methoxybenzoate

Reactions Involving the Formyl Group

The aldehyde (formyl) group is a primary site of reactivity in methyl 2-formyl-6-methoxybenzoate, participating in a variety of oxidative, reductive, and condensation reactions.

The formyl group of this compound can be readily oxidized to a carboxylic acid. This transformation is a common step in the synthesis of more complex molecules. Strong oxidizing agents are typically employed for this purpose. For instance, reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can effectively facilitate this oxidation. The general scheme for this reaction involves the conversion of the aldehyde to a carboxylate salt, followed by acidification to yield the corresponding carboxylic acid.

| Reactant | Oxidizing Agent | Product |

| This compound | Potassium permanganate (KMnO4) | 2-carboxy-6-methoxybenzoic acid methyl ester |

| This compound | Chromium trioxide (CrO3) | 2-carboxy-6-methoxybenzoic acid methyl ester |

The formyl group is susceptible to reduction to either a primary alcohol (hydroxymethyl group) or a methyl group, depending on the reducing agent and reaction conditions.

For the reduction to a hydroxymethyl group, mild reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used. These reagents selectively reduce the aldehyde without affecting the ester functionality.

Complete reduction of the formyl group to a methyl group can be achieved through more vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reduction.

| Reactant | Reducing Agent | Product | Transformation |

| This compound | Sodium borohydride (NaBH4) | Methyl 2-(hydroxymethyl)-6-methoxybenzoate | Formyl to Hydroxymethyl |

| This compound | Lithium aluminum hydride (LiAlH4) | Methyl 2-(hydroxymethyl)-6-methoxybenzoate | Formyl to Hydroxymethyl |

The electrophilic nature of the formyl group's carbon atom makes it an excellent substrate for condensation reactions with various nucleophiles.

Aldol (B89426) Condensation: In the presence of a base or acid catalyst, this compound can react with enolizable aldehydes or ketones to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to yield α,β-unsaturated carbonyl compounds.

Schiff Base Formation: The formyl group readily reacts with primary amines to form imines, commonly known as Schiff bases. This reaction is often catalyzed by an acid and involves the elimination of a water molecule. The formation of Schiff bases is a versatile method for introducing nitrogen-containing functionalities into the molecule.

Furthermore, the reactivity of the formyl group allows for its participation in multicomponent reactions, which are efficient processes for synthesizing complex molecules in a single step. For example, a related compound, 3-formyl-6-methylchromone, has been shown to undergo a three-component reaction with primary amines and secondary phosphine (B1218219) oxides. researchgate.net

Reactions Involving the Ester Moiety

The methyl ester group in this compound can undergo nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. stackexchange.comgoogle.com

Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521) or potassium hydroxide, results in the formation of the carboxylate salt, which upon acidification yields 2-formyl-6-methoxybenzoic acid. google.com The reaction mechanism is typically a bimolecular acyl-oxygen cleavage (BAc2). stackexchange.com However, due to the steric hindrance around the carbonyl carbon, an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism, where the hydroxide attacks the methyl carbon, might also be possible. stackexchange.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to the carboxylic acid and methanol (B129727). This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

| Reactant | Condition | Product |

| This compound | NaOH or KOH, then H3O+ | 2-formyl-6-methoxybenzoic acid |

| This compound | H3O+, Heat | 2-formyl-6-methoxybenzoic acid |

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This process is useful for modifying the ester group to alter the compound's physical and chemical properties. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 2-formyl-6-methoxybenzoate and methanol. The reaction is an equilibrium process, and the equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is influenced by competing directing effects. The methoxy (B1213986) group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the formyl and methyl ester groups are deactivating, meta-directing groups because they withdraw electron density from the ring.

In cases of competing directing effects on a benzene (B151609) ring, the most activating group typically controls the position of electrophilic attack. masterorganicchemistry.com Therefore, the powerful activating and ortho-, para-directing influence of the methoxy group is expected to be the dominant factor in determining the regioselectivity of electrophilic aromatic substitution on this compound.

A notable example of this is the formylation of the closely related compound, methyl 2-methoxybenzoate (B1232891). In a reaction that introduces a formyl group, an electrophile, onto the aromatic ring, the major product formed is methyl 5-formyl-2-methoxybenzoate. This indicates that the electrophile preferentially attacks the position para to the strongly activating methoxy group. The reaction to synthesize methyl 5-formyl-2-methoxybenzoate from methyl 2-methoxybenzoate can be achieved with high yield using reagents like hexamethylenetetramine in trifluoroacetic acid or urotropine in methanesulfonic acid.

For instance, in the nitration of acetyl vanillin, which has a similar substitution pattern, the nitro group is introduced at the position ortho to the activating group and meta to the deactivating groups.

Table 1: Formylation of Methyl 2-methoxybenzoate

| Starting Material | Reagents | Product | Yield |

| Methyl 2-methoxybenzoate | Hexamethylenetetramine, Trifluoroacetic Acid | Methyl 5-formyl-2-methoxybenzoate | Not specified |

| Methyl 2-methoxybenzoate | Urotropine, Methanesulfonic Acid | Methyl 5-formyl-2-methoxybenzoate | 85.1% - 94% |

Nucleophilic Substitution of Aromatic Protons or Substituents

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. masterorganicchemistry.comlibretexts.org The electron-withdrawing groups make the ring electron-deficient and thus susceptible to attack by a nucleophile. masterorganicchemistry.com

The structure of this compound contains two potent electron-withdrawing substituents: the formyl and the methyl ester groups. These groups would be expected to activate the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to them. masterorganicchemistry.com However, for a nucleophilic substitution to occur, a suitable leaving group, typically a halide, must be present on the ring.

There are no specific documented examples in the reviewed literature of nucleophilic aromatic substitution reactions occurring on this compound where an aromatic proton is displaced. Such reactions are generally uncommon.

For a nucleophilic substitution of a substituent to occur, one of the existing groups would need to be a viable leaving group. In the case of this compound, none of the present substituents (methoxy, formyl, methyl ester) are considered good leaving groups under typical SNAr conditions.

While the electron-withdrawing groups on this compound would theoretically facilitate nucleophilic attack, the absence of a competent leaving group makes direct nucleophilic aromatic substitution unlikely.

This compound: A Specialized Intermediate in Synthetic Chemistry

This compound is an aromatic carbonyl compound whose strategic placement of formyl, methoxy, and methyl ester functional groups makes it a valuable intermediate in specialized areas of organic synthesis. Its reactivity is centered around the electrophilic nature of the aldehyde and the influence of the electron-donating methoxy group on the benzene ring. This article explores its specific roles in the construction of complex molecules, drawing from documented research findings.

Role As a Key Intermediate in Complex Organic Synthesis

Contributions to Material Science Research through Synthesis

Development of Specialty Polymers and Materials

While direct applications of this compound in polymer science are not prominently reported, a closely related structure has been utilized in the creation of functional polymers. Researchers have synthesized copolymers of styrene (B11656) and 2-[(diethylamino)methyl]-4-formyl-6-methoxyphenyl acrylate. scirp.org This monomer, which shares the formyl and methoxy-substituted phenyl core, was prepared from vanillin, a renewable resource. scirp.org

The presence of the aldehyde group in the resulting polymer allows for post-polymerization modification, such as the immobilization of amino acids via the formation of a Schiff base. scirp.org This demonstrates the potential of incorporating formyl-methoxy-benzoate derivatives into polymer chains to create materials with tailored properties and functionalities. Such materials could have applications in areas like bioconjugation and the development of responsive or "smart" materials. scirp.org

Derivatives and Analogues of Methyl 2 Formyl 6 Methoxybenzoate

Rational Design of Structural Modifications

The rational design of analogues based on the methyl 2-formyl-6-methoxybenzoate scaffold is primarily aimed at exploring structure-activity relationships (SAR) in medicinal chemistry. The strategic placement, removal, or replacement of the formyl, methoxy (B1213986), and ester functional groups can significantly influence a molecule's interaction with biological targets. For instance, such scaffolds are used as intermediates in the synthesis of peroxisome proliferator-activated receptor (PPAR) activators and protein tyrosine phosphatase 1B (PTP1B) inhibitors. chemicalbook.com

Key design strategies include:

Bioisosteric Replacement: Substituting existing functional groups with others that have similar physical or chemical properties to enhance potency or alter metabolic stability. This can involve modifying the ester, converting the aldehyde to other functional groups, or altering the methoxy substituent.

Positional Isomerism: Moving the substituents around the benzene (B151609) ring to probe the spatial requirements of a target's binding site. The relative positions of the formyl, methoxy, and ester groups are critical for establishing specific interactions, such as hydrogen bonds or hydrophobic contacts.

Introduction of New Functional Groups: Adding groups like halogens or hydroxyls to introduce new interaction points, alter electronic properties (e.g., electron-withdrawing or -donating nature), or modify solubility and pharmacokinetic profiles. This approach is central to the development of novel therapeutic agents, including potential local anesthetics and antitumor compounds. acs.orgchemicalbook.com

Synthetic Access to Analogues with Varied Substitution Patterns

Accessing a diverse range of analogues requires a flexible synthetic toolkit, often involving multi-step sequences. Common strategies include electrophilic aromatic substitution to introduce formyl or halogen groups, nucleophilic substitution to modify hydroxyl or methoxy groups, and various oxidation, reduction, and esterification reactions.

Halogenated Derivatives (e.g., Methyl 2-fluoro-4-formyl-6-methoxybenzoate)

The introduction of halogen atoms onto the aromatic ring can significantly alter the electronic nature and lipophilicity of the parent compound. While a specific synthesis for methyl 2-fluoro-4-formyl-6-methoxybenzoate is not detailed in readily available literature, general routes to halogenated and formylated benzoates can be employed. A plausible route could involve the formylation of a corresponding halogenated methoxy-phenol, followed by methylation of the resulting acid. Commercial suppliers list related compounds such as 4-bromo-2-fluoro-6-methylbenzoic acid and 4-fluoro-2-methoxy-3-methylbenzoic acid, indicating that synthetic routes to such substituted systems are established. sigmaaldrich.combldpharm.com

Hydroxylated Derivatives (e.g., 2-formyl-6-hydroxybenzoic acid, Methyl 4-formyl-2,3-dihydroxy-6-methylbenzoate)

Hydroxylated derivatives introduce hydrogen-bonding capabilities, which can be crucial for biological target recognition.

2-formyl-6-hydroxybenzoic acid , also known as 6-formylsalicylic acid, is a key hydroxylated analogue. nih.gov Its synthesis was reported by Eliel, Rivard, and Burgstahler, who explored several synthetic pathways. acs.orgacs.org This compound is a constitutional isomer of the more common 5-formylsalicylic acid and serves as a valuable intermediate. acs.orgacs.orgnih.gov

The synthesis of more complex hydroxylated analogues like Methyl 4-formyl-2,3-dihydroxy-6-methylbenzoate often requires regioselective control. A general approach reported for the similar compound methyl 2,4-dihydroxy-3,6-dimethylbenzoate involves the hydrolysis of a more complex precursor (4-O-demethylbarbituric acid) to yield the dihydroxybenzoic acid, which is then subjected to a methyl esterification reaction to give the final product. google.com

Positional Isomers and Related Benzoate (B1203000) Esters (e.g., Methyl 5-formyl-2-methoxybenzoate, Methyl 3-formyl-5-methoxybenzoate)

The synthesis of positional isomers is crucial for understanding the steric and electronic requirements of biological targets.

Methyl 5-formyl-2-methoxybenzoate can be prepared via the Duff reaction. In one procedure, methyl o-anisate is treated with hexamethylenetetramine in trifluoroacetic acid, followed by hydrolysis and purification, to yield the target compound as colorless crystals. prepchem.com An alternative route involves the methylation of 5-formyl-2-hydroxybenzoic acid using iodomethane (B122720) and potassium carbonate in dimethylformamide. chemicalbook.com

Methyl 3-formyl-5-methoxybenzoate has also been synthesized and is commercially available. sigmaaldrich.com Its preparation often starts from precursors like 3-hydroxy-5-(methoxycarbonyl)benzoate, which can be protected, reduced, and then oxidized to install the formyl group at the desired position.

Comparative Spectroscopic Characterization of Analogues

The structural variations among the analogues of this compound lead to distinct and predictable differences in their spectroscopic data. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for characterization.

Infrared (IR) Spectroscopy: The IR spectra of these benzoate esters are dominated by a strong carbonyl (C=O) stretching absorption. For aromatic esters, this peak typically appears in the 1730–1715 cm⁻¹ range. The exact position is influenced by conjugation and the electronic nature of other ring substituents. The aldehyde C=O stretch appears at a slightly lower wavenumber, typically around 1700 cm⁻¹. The presence of a hydroxyl group in hydroxylated derivatives introduces a broad O-H stretching band, usually above 3000 cm⁻¹.

Interactive Table: Comparative IR Data of Benzoate Analogues

| Compound | Key IR Absorptions (cm⁻¹) | Reference |

|---|---|---|

| Phenyl 4-formylbenzoate | 1733.9 (Ester C=O), 1708.8 (Aldehyde C=O) | rsc.org |

| General Aromatic Esters | 1730-1715 (C=O stretch) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the aromatic protons are highly sensitive to the substitution pattern. Electron-withdrawing groups like the formyl (-CHO) and ester (-COOCH₃) groups deshield ortho and para protons, shifting their signals downfield. Conversely, electron-donating groups like methoxy (-OCH₃) and hydroxyl (-OH) groups shield these protons, causing upfield shifts. The aldehyde proton itself gives a characteristic singlet far downfield, typically between 9.8 and 10.1 ppm. The methyl ester and methoxy protons each appear as sharp singlets, usually in the 3.8-4.0 ppm range.

Interactive Table: Comparative ¹H NMR Data of Benzoate Analogues

| Compound | Key ¹H NMR Shifts (δ, ppm) in CDCl₃ | Reference |

|---|---|---|

| Methyl 5-formyl-2-methoxybenzoate | 9.91 (s, 1H, CHO), 8.31 (d, 1H), 8.02 (dd, 1H), 7.11 (d, 1H), 3.99 (s, 3H), 3.91 (s, 3H) | chemicalbook.com |

| Methyl 3-methoxybenzoate | 7.62-7.55 (m, 2H), 7.32 (t, 1H), 7.08 (d, 1H), 3.89 (s, 3H), 3.82 (s, 3H) | chemicalbook.com |

Mass Spectrometry (MS): In mass spectrometry, these compounds show characteristic fragmentation patterns. A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃, -31 Da) or the formyl radical (•CHO, -29 Da). The molecular ion peak (M⁺•) is typically prominent. The fragmentation can be complex, and positional isomers may yield similar mass spectra under standard electron ionization (EI), though high-resolution MS and tandem MS (MS/MS) can often be used to differentiate them.

Interactive Table: Comparative Mass Spectrometry Data of Benzoate Analogues

| Compound | Molecular Weight | Key Mass Fragments (m/z) | Reference |

|---|---|---|---|

| Methyl 5-formyl-2-methoxybenzoate | 194.18 g/mol | 195.05 [M+H]⁺ | chemicalbook.comnih.gov |

| Methyl 3-methoxybenzoate | 166.17 g/mol | 166 (M⁺•), 135 (Base Peak, [M-OCH₃]⁺) | chemicalbook.com |

| Phenyl 4-formylbenzoate | 226.23 g/mol | 226 (M⁺•) | rsc.org |

Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Isolation

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) serves as a rapid and effective qualitative tool in the synthesis of Methyl 2-formyl-6-methoxybenzoate. It is primarily used to monitor the progress of synthetic reactions, allowing chemists to visually track the conversion of starting materials to products. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the appearance of a new spot corresponding to the product and the disappearance of starting material spots can be observed.

In synthetic procedures leading to this compound, TLC is indispensable. For instance, during the formylation of its precursor, N,N-diethyl-2-methoxybenzamide, TLC is used to follow the reaction's progression. uni-tuebingen.de The precursor, N,N-diethyl-2-formyl-6-methoxybenzamide, was reported to have an Rf value of 0.23 when using a 1:1 mixture of petroleum ether and ethyl acetate (B1210297) as the mobile phase on a silica (B1680970) gel plate. uni-tuebingen.de Although the specific Rf value for this compound is not detailed in this particular synthesis, the purification via flash chromatography implies that its mobility was sufficiently different from impurities to allow for separation, a parameter optimized using TLC. uni-tuebingen.de

Table 1: TLC Parameters for a Precursor to this compound

| Compound | Stationary Phase | Mobile Phase | Rf Value |

| N,N-diethyl-2-formyl-6-methoxybenzamide | Silica Gel | Petroleum Ether / Ethyl Acetate (1:1) | 0.23 uni-tuebingen.de |

Column Chromatography for Purification

Column chromatography is the standard method for the purification of this compound on a preparative scale following its synthesis. uni-tuebingen.describd.comgoogle.com This technique separates the target compound from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase.

Silica gel is consistently employed as the stationary phase for this purification. The choice of mobile phase, or eluent, is critical for achieving effective separation. A common strategy involves using a solvent mixture, typically a non-polar solvent like hexane (B92381) or heptane (B126788), and a more polar solvent such as ethyl acetate. The polarity of the eluent is carefully tuned to control the elution rate of the compounds.

Several specific examples from synthetic procedures illustrate the application of column chromatography for the purification of this compound:

Purification of the crude product was achieved using flash column chromatography over silica gel with a mobile phase of 15% ethyl acetate in hexane. scribd.com

In another synthesis, flash chromatography was performed using a gradient of petroleum ether and ethyl acetate to yield the purified aldehyde. uni-tuebingen.de

A patent for the synthesis of related heterocyclic derivatives describes the purification of an intermediate via flash column chromatography on silica gel, eluting with a gradient of 5-50% heptane in ethyl acetate. google.com

Table 2: Examples of Column Chromatography Conditions for this compound Purification

| Stationary Phase | Mobile Phase / Eluent | Technique | Source |

| Silica Gel | 15% Ethyl Acetate / Hexane | Column Chromatography | scribd.com |

| Silica Gel | Petroleum Ether / Ethyl Acetate | Flash Chromatography | uni-tuebingen.de |

| SiO2 | 5-50% Heptane in Ethyl Acetate (gradient) | Flash Column Chromatography | google.com |

High-Performance Liquid Chromatography (HPLC) in Analysis

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for the analysis and purification of compounds. While detailed analytical methods specifically developed for the routine analysis of this compound are not widely published, its use is documented in patent literature within the context of complex synthetic pathways.

For instance, in the synthesis of fused heteroaromatic pyrrolidinones where this compound is a reactant, HPLC was utilized for analysis. The method employed triggered HPLC analysis with a gradient mobile phase system. gccpo.org

Table 3: HPLC Conditions Used in a Synthesis Involving this compound

| Parameter | Description |

| Technique | Triggered HPLC gccpo.org |

| Mobile Phase A | Acetonitrile (ACN) gccpo.org |

| Mobile Phase B | 10 mM Ammonium (B1175870) Bicarbonate (NH4HCO3) in water gccpo.org |

| Gradient | 15-40% Acetonitrile (ACN) gccpo.org |

This setup, likely using a reversed-phase column, is suitable for analyzing aromatic compounds like this compound by separating them based on their hydrophobicity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and conformation, which is invaluable for confirming the structure of a synthesized compound.

Despite its utility, a search of the available scientific literature and crystallographic databases did not yield any specific reports on the single-crystal X-ray structure of this compound. Therefore, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates for this specific compound, are not publicly available at this time.

Investigational Biological Activities and Research Applications

Antimicrobial Research Potential

While direct and extensive research on the antimicrobial properties of methyl 2-formyl-6-methoxybenzoate is limited, studies on analogous compounds suggest potential efficacy. For instance, a related compound, methyl 2-formyl-6-methoxyisonicotinate, has demonstrated notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the formyl group is considered a key factor in this activity, as it can act as an electrophile and interact with biological nucleophiles like amino acids and proteins in microorganisms, potentially disrupting their function.

Derivatives of quinazolin-4-one, which can be synthesized from precursors with similar functionalities, have also exhibited significant antibacterial and antifungal activity. nih.gov Specifically, compounds like 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have been tested against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger, and Curvularia lunata, showing activity comparable to standard drugs. nih.gov

Table 1: Antimicrobial Activity of Related Compounds

| Compound/Derivative | Tested Against | Observed Effect |

|---|---|---|

| Methyl 2-formyl-6-methoxyisonicotinate | Gram-positive and Gram-negative bacteria | Notable antimicrobial properties |

Antifeedant Efficacy in Pest Management Research

Research into the antifeedant properties of isomers of methyl hydroxy-methoxybenzoate has shown promising results in the context of pest management. A study focusing on the pine weevil, Hylobius abietis, a significant pest in European forestry, tested all ten isomers of methyl hydroxy-methoxybenzoate for their ability to deter feeding. researchgate.net The results indicated that the antifeedant effect varied considerably among the different isomers. Notably, methyl 2-hydroxy-3-methoxybenzoate demonstrated the highest level of antifeedant activity, suggesting its potential as a candidate for developing environmentally friendly alternatives to insecticides for seedling protection. researchgate.net This research on closely related isomers provides a basis for investigating the potential antifeedant properties of this compound.

Enzyme Inhibition Research

The potential for this compound and its analogues to act as enzyme inhibitors has been explored, particularly in the context of cholinesterases. Cholinesterase inhibitors are an important class of drugs for various medical conditions. researchgate.net A study on (5-formylfuran-2-yl) methyl 3,4-dimethoxy/nitro benzoates revealed their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net For instance, (5-formylfuran-2-yl) methyl 4-nitrobenzoate (B1230335) and (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate inhibited both enzymes at micromolar concentrations. researchgate.net Molecular docking studies suggested that the furfural (B47365) carbonyl group of these compounds could form hydrogen bonds with the catalytic residues of the cholinesterase enzymes. researchgate.net These findings suggest that the formyl and benzoate (B1203000) moieties, also present in this compound, could play a role in enzyme inhibition.

Table 2: Cholinesterase Inhibition by Benzoate Derivatives

| Compound | Enzyme | IC50 Value |

|---|---|---|

| (5-formylfuran-2-yl) methyl 4-nitrobenzoate | AChE | 3.25 µM researchgate.net |

| (5-formylfuran-2-yl) methyl 4-nitrobenzoate | BuChE | 8.45 µM researchgate.net |

| (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate | AChE | 8.45 µM researchgate.net |

Phytotoxicity Investigations

Currently, there is a lack of specific studies focusing on the phytotoxicity of this compound in the available scientific literature.

Exploration of Other Investigational Biological Properties (e.g., anti-inflammatory, anticancer for analogues in in vitro or mechanistic studies)

Analogues of this compound have been investigated for a variety of other biological activities, including anti-inflammatory and anticancer effects.

Anti-inflammatory Activity: The formyl peptide receptor 2 (FPR2) is a key player in inflammation-related diseases, capable of mediating both pro- and anti-inflammatory responses. nih.gov While direct interaction of this compound with FPR2 has not been reported, the presence of a formyl group suggests a potential area for future investigation. Furthermore, new quinazolin-4-one derivatives have demonstrated good anti-inflammatory activity in carrageenan-induced paw edema tests in rats, comparable to ibuprofen. nih.gov Carboxylic acid analogues of certain phenylbutanals have also shown encouraging results in in vivo anti-inflammatory models. mdpi.comresearchgate.net

Anticancer Activity: Research into methoxyflavone analogues has indicated that the methoxy (B1213986) group can promote cytotoxic activity in various cancer cell lines. mdpi.com The mechanism often involves targeting protein markers and activating signaling pathways that lead to cell death. mdpi.com Similarly, methyl 2-formyl-6-methoxyisonicotinate has been shown to possess anticancer properties, exhibiting significant cytotoxic effects against various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation. Canthin-6-one derivatives, which are indole (B1671886) alkaloids, have also been reported to have significant anti-proliferative effects on colon cancer cells. nih.gov

Table 3: Investigational Biological Activities of Analogues

| Biological Activity | Compound/Analogue Class | Key Findings |

|---|---|---|

| Anti-inflammatory | Quinazolin-4-one derivatives | Good activity in carrageenan-induced paw edema test nih.gov |

| Anti-inflammatory | Carboxylic acid analogues of phenylbutanals | Encouraging results in in vivo models mdpi.comresearchgate.net |

| Anticancer | Methoxyflavone analogues | Promotes cytotoxic activity in cancer cell lines mdpi.com |

| Anticancer | Methyl 2-formyl-6-methoxyisonicotinate | Significant cytotoxic effects against cancer cell lines |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometry, electronic structure, and reactivity of molecules. For methyl 2-formyl-6-methoxybenzoate, these studies provide insights into its stability, electronic transitions, and potential interaction sites.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. Analyses of related compounds, such as bromo-dimethoxybenzaldehydes and methyl methoxybenzoates, offer valuable comparative data.

Thermochemical data derived from DFT calculations, such as the standard molar enthalpies of formation in the gas phase, have been determined for methyl 2- and 4-methoxybenzoates using the Gaussian G4 composite method. cmu.eduresearchgate.net These studies provide a basis for estimating the thermodynamic stability of this compound.

The effect of substituents on the electronic properties of the benzene (B151609) ring is a critical aspect of DFT analysis. The formyl (-CHO) and methoxy (B1213986) (-OCH₃) groups have opposing electronic effects. The formyl group is electron-withdrawing, while the methoxy group is electron-donating through resonance. Their combined influence on the electron density distribution in this compound dictates its reactivity. DFT calculations on various disubstituted benzenes have shown that the interplay of electron-donating and electron-withdrawing groups significantly affects the ionization potential and electron affinity of the molecule. cmu.edu

A theoretical investigation into the reaction mechanisms of substituted benzaldehydes has been conducted at the DFT (B3LYP)/6-31+G(d) level, considering various substituents like -OCH₃ and -CHO. nih.gov These studies help in understanding how such substitutions influence the transition states and reaction pathways, which is pertinent to the chemical behavior of this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

In analogous compounds like 6-bromo-2,3-dimethoxybenzaldehyde (B1228148), the HOMO is typically localized on the dimethoxy-substituted benzene ring, while the LUMO is centered on the aldehyde group and the aromatic ring. rsc.org This distribution suggests that the aromatic ring acts as the primary electron donor, and the formyl group acts as the electron acceptor. For this compound, a similar distribution is expected, with the methoxy group enhancing the electron-donating character of the ring.

The HOMO-LUMO energy gap is a key parameter derived from these analyses. For 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, a related aromatic ester, the HOMO-LUMO gap calculated at the B3LYP/6–311+ G(d,p) level was found to be 3.17 eV. nih.gov A computational study on a complex Schiff base containing a 2-methoxy-6-[(iminomethyl)]phenyl benzoate (B1203000) moiety reported calculated HOMO and LUMO energies, providing an example of the expected range for such substituted benzoates. epstem.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

Table 1: Predicted Frontier Orbital Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic for this compound | Rationale based on Analogous Compounds |

| HOMO Localization | Primarily on the methoxy-substituted benzene ring | The electron-donating methoxy group and the π-system of the benzene ring contribute to the highest occupied molecular orbital. rsc.org |

| LUMO Localization | Primarily on the formyl group and the ester carbonyl group | The electron-withdrawing nature of the aldehyde and ester functionalities makes them the lowest unoccupied molecular orbitals. rsc.org |

| HOMO-LUMO Gap (ΔE) | Moderate | The presence of both electron-donating (-OCH₃) and electron-withdrawing (-CHO, -COOCH₃) groups can lead to a moderate energy gap, influencing its reactivity. nih.govtandfonline.com |

This table is predictive and based on data from structurally similar compounds.

Spectroscopic Property Predictions and Validation

Computational methods are also employed to predict spectroscopic properties, which can then be validated against experimental data.

DFT calculations are widely used to predict vibrational frequencies (IR and Raman spectra). For methyl benzoate, a detailed vibrational analysis has been performed using HF/6-311+G(d,p) and B3LYP/6-311+G(d,p) levels of theory, showing good agreement between scaled theoretical wavenumbers and experimental values. nih.gov Similar analyses on substituted benzophenones help in assigning the characteristic vibrational modes of the carbonyl and methoxy groups. asianpubs.org For this compound, characteristic peaks for the aldehyde C-H stretch, the C=O stretches of the aldehyde and ester, and the C-O stretches of the methoxy and ester groups would be expected and could be predicted with reasonable accuracy.

A computational study on a complex Schiff base incorporating a 2-methoxy-6-[(3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-iminomethyl] phenyl benzoate structure calculated IR, ¹H-NMR, and ¹³C-NMR spectral values using the B3LYP/6-311G(d) basis set. epstem.net The calculated values showed a reasonable correlation with experimental data, demonstrating the utility of these methods in predicting the spectroscopic features of similarly substituted phenyl benzoates. epstem.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Basis of Prediction |

| Aldehyde (-CHO) | C-H Stretch | 2800-2900 | General range for aldehydes. |

| Aldehyde (-CHO) | C=O Stretch | 1690-1715 | Based on studies of substituted benzaldehydes. |

| Ester (-COOCH₃) | C=O Stretch | 1720-1740 | Based on studies of methyl benzoate. nih.gov |

| Methoxy (-OCH₃) | C-H Stretch | 2950-3000 | General range for methyl groups. |

| Methoxy (-OCH₃) | C-O Stretch | 1000-1300 (asymmetric & symmetric) | Based on studies of anisole (B1667542) derivatives. |

| Aromatic Ring | C=C Stretch | 1450-1600 | Characteristic for benzene derivatives. |

This table provides predicted ranges based on established spectroscopic data for related functional groups and compounds.

Molecular Modeling and Interaction Studies

Molecular modeling techniques, including the analysis of the Molecular Electrostatic Potential (MEP) and Hirshfeld surfaces, provide insights into the intermolecular interactions and reactive sites of a molecule.

The MEP map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For substituted benzenes, the MEP is influenced by the electronic nature of the substituents. rsc.orgnih.gov For this compound, the region around the carbonyl oxygen of the formyl group is expected to have the most negative potential (red/yellow), indicating a likely site for nucleophilic attack. Conversely, the regions around the aromatic protons and the aldehyde proton will exhibit positive potential (blue), making them susceptible to nucleophilic species. The interplay of the electron-donating methoxy group and the electron-withdrawing formyl and ester groups creates a complex MEP landscape. researchgate.net

Hirshfeld surface analysis is used to visualize and quantify intermolecular interactions in the crystalline state. Studies on compounds like 6-bromo-2,3-dimethoxybenzaldehyde have used this method to identify and analyze C-H···O and other weak interactions that stabilize the crystal packing. rsc.org For 2-formyl-6-methoxyphenyl cinnamate, which shares the substituted phenyl moiety, crystal packing was shown to be influenced by C-H···O hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net It is highly probable that similar interactions govern the solid-state structure of this compound.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The current synthesis of substituted benzoates often relies on multi-step procedures that may involve harsh reagents or produce significant waste. Future research is poised to develop more efficient and environmentally benign synthetic pathways to Methyl 2-formyl-6-methoxybenzoate and its analogs.

Key areas of focus will include:

Catalytic C-H Activation: Directing formylation and methoxylation reactions onto a readily available benzoate (B1203000) precursor through transition-metal catalysis would represent a significant leap in efficiency. This approach minimizes the need for pre-functionalized starting materials and reduces the number of synthetic steps.

Flow Chemistry: Implementing continuous flow processes for the synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods.

Biocatalysis: The use of engineered enzymes could provide highly selective and sustainable routes to specific isomers, operating under mild conditions and reducing the environmental impact.

A notable existing method for a related isomer, methyl 5-formyl-2-methoxybenzoate, involves the formylation of methyl o-anisate using hexamethylenetetramine and trifluoroacetic acid or methanesulfonic acid. google.comprepchem.com While effective, future work could improve upon the sustainability of such processes by replacing strong acids and exploring catalytic alternatives.

Table 1: Comparison of Synthetic Parameters for Methyl 5-formyl-2-methoxybenzoate

| Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| Hexamethylenetetramine, Methyl o-anisate | Trifluoroacetic acid | Reflux | 2 hours | ~82% | prepchem.com |

| Hexamethylenetetramine, Methyl 2-methoxybenzoate (B1232891) | Methanesulfonic acid | 90 °C | 16 hours | 94% | google.com |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by its aldehyde group, which readily undergoes nucleophilic addition and condensation reactions. However, the electronic interplay between the ortho-formyl and ortho-methoxy groups suggests a potential for unique and unexplored reactivity.

Future research could investigate:

Novel Multicomponent Reactions: Designing one-pot reactions where the aldehyde, ester, and aromatic ring all participate in a cascade sequence to rapidly build molecular complexity. This could lead to the efficient synthesis of novel heterocyclic scaffolds.

Ortho-Quinone Methide Intermediates: Exploring conditions that could generate transient ortho-quinone methide species from this precursor. Such intermediates are highly reactive and could be trapped in cycloaddition reactions to form complex polycyclic systems.

Photoredox Catalysis: Utilizing the aromatic system's electronic properties in photoredox-catalyzed reactions could unlock new bond-forming strategies, such as novel cross-coupling reactions or functional group interconversions that are not accessible through traditional thermal methods. The formyl group can act as an electrophile, while the methoxy (B1213986) group is an electron-donating group, creating a unique electronic environment for such transformations.

Design and Synthesis of Advanced Chemical Probes and Tools

The inherent functionality of this compound makes it an excellent starting point for the development of sophisticated chemical tools for biological and materials science research.

Fluorescent Probes: The aldehyde can be derivatized with fluorogenic amines or hydrazines to create probes that exhibit a fluorescent response upon reacting with specific analytes or changing their microenvironment.

Covalent Binders and Inhibitors: The electrophilic aldehyde is capable of forming covalent bonds with nucleophilic residues (like cysteine) on proteins. nih.gov This reactivity can be harnessed to design targeted covalent inhibitors for enzymes or "warheads" for chemical proteomics probes to map protein activity in living cells. nih.gov

Materials Science Precursors: The compound can serve as a monomer or cross-linking agent in the synthesis of novel polymers. For instance, its derivatives could be incorporated into polymer backbones to create materials with tunable properties, such as stimuli-responsive gels or functional surface coatings. Its use as an intermediate in the development of materials has been noted as a key application area.

Interdisciplinary Research Collaborations with this compound

The versatility of this compound positions it as a valuable asset for collaborative research across various scientific disciplines.

Medicinal Chemistry: The core scaffold of this compound can be elaborated to synthesize libraries of new compounds for drug discovery programs. For example, related hydroxy-methoxybenzoate esters have been investigated as potential anticancer agents and antifeedants against agricultural pests like the pine weevil. diva-portal.orgmdpi.com This suggests that derivatives could be explored for a wide range of biological activities.

Agrochemicals: Following the discovery that benzoate derivatives can act as antifeedants, further research in collaboration with agricultural scientists could lead to the development of new, environmentally safer crop protection agents. diva-portal.org The compound is noted as an intermediate in the development of agrochemicals.

Flavor and Fragrance: Simple benzoate esters are used in the flavor and fragrance industry. sigmaaldrich.com Collaboration with sensory scientists could explore how modifications to the this compound scaffold affect its organoleptic properties, potentially leading to new aromatic ingredients.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a key component in the development of advanced materials, novel medicines, and sustainable chemical technologies.

Q & A

Q. What are the key parameters for optimizing the synthesis of Methyl 2-formyl-6-methoxybenzoate to achieve high yield and purity?

Methodological Answer: Synthetic optimization requires careful control of reaction temperature, solvent selection, and catalyst choice. For example, Friedel-Crafts acylation or formylation reactions under anhydrous conditions (e.g., using POCl₃ or DMF as a formylating agent) are common. Evidence from structurally analogous compounds suggests that microwave-assisted synthesis can reduce reaction time while improving yield . Additionally, stepwise protection of reactive groups (e.g., methoxy or ester functionalities) may prevent side reactions. Chromatographic purification (silica gel or HPLC) is critical for isolating the product from intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the positions of the formyl, methoxy, and ester groups. The formyl proton typically appears as a singlet near δ 10 ppm, while aromatic protons show splitting patterns dependent on substitution .

- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomers.

- FT-IR: Peaks at ~1700 cm⁻¹ (ester C=O) and ~2850–2720 cm⁻¹ (formyl C-H stretch) confirm functional groups.

- HPLC: Reverse-phase chromatography with UV detection monitors purity, especially for polar derivatives .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) separates esters and polar byproducts.

- Recrystallization: Use solvents like ethanol or dichloromethane-hexane mixtures to isolate crystals.

- Distillation: For volatile impurities, short-path distillation under reduced pressure avoids thermal decomposition .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELX software resolve structural ambiguities in this compound derivatives?

Methodological Answer: SC-XRD with SHELX refines crystal structures by analyzing electron density maps. For example, the orientation of the formyl group relative to the methoxy substituent can be confirmed via anisotropic displacement parameters. SHELXL’s robust refinement algorithms handle twinning or high-resolution data, common in aromatic esters. Pre-refinement steps (e.g., SADABS for absorption correction) ensure accuracy. Comparative analysis with DFT-optimized structures can validate crystallographic data .

Q. What mechanistic studies can elucidate the role of the formyl group in nucleophilic addition reactions of this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated formyl groups to identify rate-determining steps.

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) map transition states and charge distribution during nucleophilic attack.

- In Situ Spectroscopy: Monitor reactions via Raman or UV-Vis to detect intermediates (e.g., enolates or Schiff bases) .

Q. Which quantum chemical methods are suitable for predicting the reactivity of this compound in multi-step synthetic pathways?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO gaps predict electrophilic/nucleophilic sites. For example, the formyl group’s LUMO often directs nucleophilic additions.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways using force fields like OPLS-AA.

- Docking Studies: If bioactive, molecular docking (AutoDock Vina) evaluates interactions with enzyme active sites .

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR chemical shifts) for this compound across different studies?

Methodological Answer:

- Solvent/Concentration Calibration: Ensure NMR spectra are recorded in the same solvent (e.g., CDCl₃ vs. DMSO-d₆) and concentration.

- Dynamic Effects: Assess temperature-dependent shifts caused by rotational barriers (e.g., ester group conformation).

- Cross-Validation: Compare with computational NMR predictions (e.g., GIAO method at B3LYP/6-311++G**) .

Q. What factors influence the thermal and hydrolytic stability of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: TGA/DSC analysis under nitrogen identifies decomposition temperatures. The ester group typically degrades above 150°C.

- Hydrolytic Sensitivity: Accelerated aging studies (e.g., 40°C/75% RH) monitor ester hydrolysis. Buffered solutions (pH 7.4) mimic physiological conditions.

- Stabilizers: Add antioxidants (e.g., BHT) or store under inert gas (argon) to prolong shelf life .

Notes

- Advanced questions emphasize interdisciplinary approaches (e.g., crystallography, computational chemistry).

- Methodological answers prioritize reproducibility and validation through cross-referenced techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.